Tetrachlorobis(tetrahydrofuran)zirconium

概要

説明

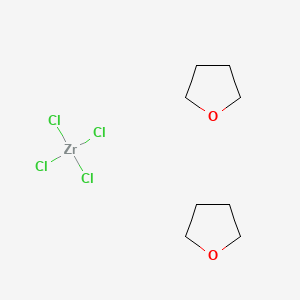

This compound features zirconium in a distorted octahedral coordination geometry, with two tetrahydrofuran ligands cis to each other . It is of significant interest due to its applications in catalysis and organic synthesis.

準備方法

Tetrachlorobis(tetrahydrofuran)zirconium is typically synthesized by reacting zirconium tetrachloride with tetrahydrofuran in an anhydrous solvent such as dichloromethane . The reaction is carried out under inert atmosphere conditions to prevent moisture from affecting the reaction. The product is then purified by recrystallization.

Synthetic Route: [ \text{ZrCl}_4 + 2 \text{THF} \rightarrow \text{ZrCl}_4 \cdot 2 \text{THF} ]

Industrial Production: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with scale-up considerations for maintaining anhydrous conditions and efficient purification processes.

化学反応の分析

Tetrachlorobis(tetrahydrofuran)zirconium undergoes various types of chemical reactions, including:

Substitution Reactions: The tetrahydrofuran ligands can be substituted by other ligands such as phosphines or amines under appropriate conditions.

Oxidation and Reduction: The zirconium center can participate in redox reactions, although specific examples are less common.

Catalytic Reactions: It is used as a catalyst in polymerization reactions, particularly in the formation of Ziegler-Natta catalysts for olefin polymerization.

Common Reagents and Conditions:

Substitution: Ligand exchange reactions typically involve reagents like phosphines or amines in an inert solvent.

Catalysis: Used in combination with co-catalysts such as aluminum alkyls in polymerization reactions.

Major Products:

Substitution Products: New zirconium complexes with different ligands.

Polymerization Products: Polymers such as polyethylene or polypropylene.

科学的研究の応用

Tetrachlorobis(tetrahydrofuran)zirconium, also known as Zirconium (IV) chloride THF complex (2:1), is a chemical compound with the CAS number 21959-01-3 . It has a variety of applications, particularly in scientific research.

Chemical Properties and Identifiers

- Synonyms: this compound, Zirconium tetrachloride tetrahydrofuran complex .

- Formula: The linear formula is ZrCl4 · 2OC4H8 .

- Molecular Structure: The SMILES notation is ClZr(Cl)Cl.O1CCCC1.O1CCCC1 .

- IUPAC Name: oxolane;tetrachlorozirconium .

- Identifiers: Its PubChem CID is 2734040, with an InChI Key of VDJJKYYENYIHFF-UHFFFAOYSA-J .

- Appearance: It typically appears as a powder .

- Melting Point: The melting point is around 175-177 °C .

Safety Information

- Signal Word: DANGER .

- Hazard Statements: It is associated with several hazards, including H228 (Flammable solid), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), and H332 (Harmful if inhaled) .

- Precautionary Statements: Includes measures for prevention (P210, P240, P241, P260, P261, P264, P270, P271, P280) and response (P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P312, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P370+P378, P405, P501) .

Applications

- Electronic/Opto-Electronic Thin Films: It is used in the creation of thin films for electronic and optoelectronic applications .

- Functional/Protective Coatings: The compound can be utilized to create functional and protective coatings .

- Precursor Chemistry: this compound can be used as a precursor in the synthesis of colloidal zirconia nanocrystals .

- Catalysis: It can serve as a catalyst in various chemical reactions .

Scientific Research

- Reaction Mechanism Studies: This compound is valuable in studying the reaction mechanisms of colloidal zirconia and hafnia nanocrystals .

- Interaction with Coordinating Solvents: It is used to investigate the interaction of precursors with coordinating solvents such as tri-n-octylphosphine oxide (TOPO) .

- NMR Spectroscopy: Useful in Nuclear Magnetic Resonance (NMR) studies to observe the displacement of THF from the zirconium chloride complex by Lewis bases .

Handling and Safety

作用機序

The mechanism of action of tetrachlorobis(tetrahydrofuran)zirconium primarily involves its role as a Lewis acid. The zirconium center can coordinate with electron-rich species, facilitating various catalytic processes. In polymerization reactions, it activates monomers, allowing them to form long polymer chains .

Molecular Targets and Pathways:

Lewis Acid Sites: The zirconium center acts as a Lewis acid, coordinating with substrates and facilitating their transformation.

Catalytic Pathways: Involves the activation of monomers and propagation of polymer chains in polymerization reactions.

類似化合物との比較

Tetrachlorobis(tetrahydrofuran)zirconium can be compared with other similar compounds such as:

Titanium(IV) Chloride Tetrahydrofuran Complex (TiCl4·2OC4H8): Similar in structure and used in similar catalytic applications.

Hafnium(IV) Chloride Tetrahydrofuran Complex (HfCl4·2OC4H8): Shares similar coordination chemistry and catalytic properties.

Uniqueness:

生物活性

Tetrachlorobis(tetrahydrofuran)zirconium (ZrCl₄·2THF) is a zirconium complex that has garnered attention due to its potential biological activities and applications in various fields, including catalysis and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by the following properties:

- Molecular Formula : C₈H₁₆Cl₄O₂Zr

- Molecular Weight : 377.25 g/mol

- Melting Point : 175–177 °C

- CAS Number : 21959-01-3

- Appearance : White to light yellow powder

- Storage Conditions : Ambient temperature; sensitive to moisture and air .

The biological activity of this compound can be attributed to its interactions at the molecular level. The compound acts primarily as a Lewis acid, facilitating various catalytic reactions. Its ability to coordinate with different ligands enhances its reactivity, which may lead to biological implications such as cytotoxicity or therapeutic effects.

Interaction with Biological Molecules

Research indicates that zirconium complexes can interact with biological molecules, potentially leading to the generation of reactive oxygen species (ROS). These species are known to induce oxidative stress in cells, which can result in apoptosis or necrosis depending on the concentration and exposure duration .

Cytotoxicity Assays

A series of cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via ROS |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 18 | ROS-mediated cell death |

| HepG2 (liver cancer) | 22 | Disruption of mitochondrial function |

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Case Studies

-

HeLa Cell Line Study :

A study demonstrated that this compound induces cell death in HeLa cells through ROS generation. The treatment resulted in increased levels of lipid peroxidation and DNA fragmentation, indicating oxidative stress as a primary mechanism . -

MCF-7 Cell Line Study :

In another investigation involving MCF-7 cells, the compound was shown to cause G1 phase cell cycle arrest followed by apoptosis. Flow cytometry analysis revealed significant increases in sub-G1 populations after treatment with this compound .

Safety and Toxicology

While this compound exhibits promising biological activity, it is essential to consider its safety profile. The compound is classified as harmful upon inhalation and contact with skin, causing burns and other adverse effects . Proper handling procedures must be followed to mitigate risks associated with exposure.

特性

IUPAC Name |

oxolane;tetrachlorozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.4ClH.Zr/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJJKYYENYIHFF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.Cl[Zr](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl4O2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049820 | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21959-01-3 | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium(IV) chloride tetrahydrofuran complex (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the reactivity of Tetrachlorobis(tetrahydrofuran)zirconium with phosphines?

A1: The research paper you provided, "Substitution or nucleophilic attack by phosphines on this compound" [], investigates the reactivity of this zirconium complex with various phosphine ligands. The study likely explores whether the phosphines replace the tetrahydrofuran (THF) molecules in a substitution reaction or attack the zirconium center directly in a nucleophilic addition reaction. Further conclusions about the interaction, downstream effects, and reaction mechanisms would require access to the full text of the paper.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。